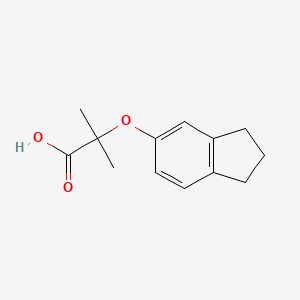

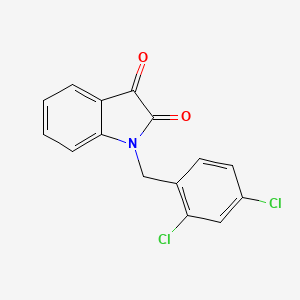

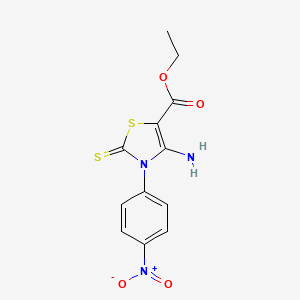

![molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8](/img/structure/B1302434.png)

Thieno[3,2-b]thiophene-2-carbohydrazide

Vue d'ensemble

Description

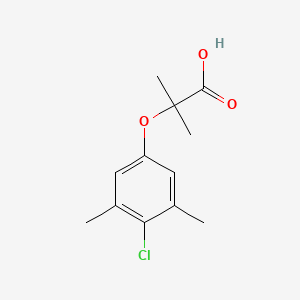

Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound. It is a five-membered ring containing two nitrogen atoms, a sulfur atom, and two carbon atoms. The molecular weight is 198.27 .

Synthesis Analysis

The synthesis of heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, including Thieno[3,2-b]thiophene-2-carbohydrazide, has been reported in the literature . The synthesis involves Suzuki coupling .Molecular Structure Analysis

The molecular formula of Thieno[3,2-b]thiophene-2-carbohydrazide is C7H6N2OS2 . The InChI code is 1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) .Chemical Reactions Analysis

Heterocyclic aldehydes, such as Thieno[3,2-b]thiophene-2-carbohydrazide, show a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene-2-carbohydrazide is a solid at room temperature . It has a boiling point of 188-190°C .Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : Thieno[2,3-b]thiophene derivatives have been used in the design of novel pharmaceutical therapies . They have diverse biological activities, such as antitumor, antiviral, and antibiotic properties .

- Method : The synthesis of these compounds involves various chemical reactions .

- Results : Some compounds showed potent inhibition of β-glucuronidase enzyme, more active than the standard d-saccharic acid 1,4-lactone . Some were also found to be potent α-glucosidase inhibitors .

-

Antimicrobial Applications

- Field : Microbiology

- Application : Thieno[2,3-b]thiophene derivatives have shown antimicrobial activity .

- Method : These compounds are synthesized and then tested for their antimicrobial potential .

- Results : Some derivatives were found to be more potent than the standard drug amphotericin B against certain fungi, and equipotent to the standard drug Penicillin G against Staphylococcus aureus .

-

Applications in Organic Solar Cells

- Field : Material Science

- Application : Thieno[2,3-b]thiophene derivatives have potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .

- Method : These compounds may be used as conjugated side chains in the synthesis of donor-acceptor copolymers .

- Results : The application of these compounds in organic solar cells has shown promising results in terms of enhancing power conversion efficiency .

-

Chemosensors

- Field : Analytical Chemistry

- Application : Thieno[3,2-b]thiophene derivatives have been used in the design of chemosensors for the detection of various analytes in aqueous and biological systems . They possess exceptional photophysical properties compared to other heterocycles .

- Method : These compounds are synthesized and then tested for their sensing potential .

- Results : Some derivatives have been developed for F− detection .

-

Environmental Monitoring

- Field : Environmental Science

- Application : Thieno[3,2-b]thiophene-based chemosensors can be used for the detection of environmental pollutants such as heavy metals .

- Method : These compounds are synthesized and then tested for their ability to detect various metal ions in biological and ecological environments .

- Results : Various chemosensors have been researched and reported for the discernment of ions .

-

Organic Materials

- Field : Material Science

- Application : Thieno[3,2-b]thiophene is widely used as a building block of both small molecules and polymers for the design and synthesis of organic materials .

- Method : These compounds are synthesized and then used in the creation of organic materials .

- Results : Triphenylamine (TPA) derivatives, along with their strong electron-donating character, high hole mobility, and good thermal stability, provide organic materials with the benefit of adjusting their energy levels .

-

Optoelectronic Devices

- Field : Electronics

- Application : Thieno[3,2-b]thiophene derivatives have been used in the design of optoelectronic devices . They have shown useful reactivity as co-polymerization agents and as semiconductors .

- Method : These compounds are synthesized and then used in the creation of optoelectronic devices .

- Results : The devices created using these compounds have shown impressive optoelectronic properties .

-

Light-Harvesting

- Field : Photovoltaics

- Application : Thieno[3,2-b]thiophene derivatives have been used in light-harvesting applications .

- Method : These compounds are synthesized and then used in the creation of light-harvesting devices .

- Results : The devices created using these compounds have shown impressive light-harvesting properties .

-

Fluorometric and Colorimetric Analysis

- Field : Analytical Chemistry

- Application : Thieno[3,2-b]thiophene derivatives have been used in the design of fluorometric and colorimetric analysis tools . They have shown high selectivity, fast response, better sensitivity, real-time monitoring , and bioimaging capability .

- Method : These compounds are synthesized and then tested for their sensing potential .

- Results : Various chemosensors have been researched and reported for the discernment of ions .

Safety And Hazards

Propriétés

IUPAC Name |

thieno[3,2-b]thiophene-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEYHEKHGPYQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372341 | |

| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophene-2-carbohydrazide | |

CAS RN |

685114-87-8 | |

| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

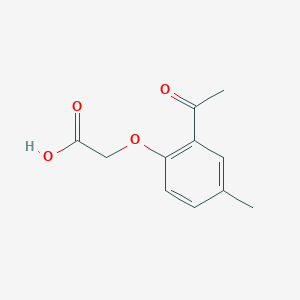

![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)